molecular formula C18H21FN2O4S2 B4191010 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide

Cat. No. B4191010
M. Wt: 412.5 g/mol
InChI Key: GCLZHGSDGKHGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has been extensively studied for its potential therapeutic applications in treating cystic fibrosis and other related diseases.

Mechanism of Action

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 inhibits the activity of the N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide protein by binding to a specific site on the protein known as the regulatory domain. This binding prevents the opening of the chloride channel, which leads to a decrease in chloride ion transport across cell membranes. This inhibition can be reversed by the removal of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 from the system, allowing for the restoration of normal chloride transport.
Biochemical and Physiological Effects
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 has been shown to restore chloride transport in cells with N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide mutations, leading to improved lung function and reduced inflammation in animal models of cystic fibrosis. In addition, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 has been shown to have anti-inflammatory effects in other disease models, including acute lung injury and sepsis.

Advantages and Limitations for Lab Experiments

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 is a potent and specific inhibitor of the N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide protein, making it a valuable tool for studying the role of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide in various biological processes. However, it is important to note that N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 has limitations in terms of its use in cell-based assays, as it can be toxic at high concentrations. In addition, the effects of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 on other ion channels and transporters should be taken into consideration when interpreting experimental results.

Future Directions

For research include the development of more potent and selective N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide inhibitors and the evaluation of the long-term safety and efficacy of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 in clinical trials.

Scientific Research Applications

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 has been extensively studied for its potential therapeutic applications in treating cystic fibrosis and other related diseases. It has been shown to inhibit the activity of the N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide protein, which is responsible for regulating the transport of chloride ions across cell membranes. N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide mutations can lead to the development of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 has been shown to restore chloride transport in cells with N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide mutations, making it a promising therapeutic agent for the treatment of cystic fibrosis.

properties

IUPAC Name

N-cyclohexyl-4-[(4-fluorophenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S2/c19-14-6-10-17(11-7-14)26(22,23)21-16-8-12-18(13-9-16)27(24,25)20-15-4-2-1-3-5-15/h6-13,15,20-21H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLZHGSDGKHGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(cyclohexylsulfamoyl)phenyl]-4-fluorobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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